Aziridine, 1-hexanoyl-
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Overview
Description
1-Hexanoylaziridine, also known as caproylethyleneimine, is an organic compound with the molecular formula C8H15NO. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain in their structure, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanoylaziridine can be synthesized through various methods. One common approach involves the cyclization of amino alcohols. For instance, amino alcohols can be converted into their hydrogen sulfates with chlorosulfonic acid, followed by cyclization with sodium hydroxide . Another method involves the direct transformation of 2-amino alcohols to N-tosyl aziridines using tosylation and in situ cyclization with potassium hydroxide in water/dichloromethane .
Industrial Production Methods: Industrial production of aziridines, including 1-hexanoylaziridine, often involves the use of high temperatures and oxide catalysts to effect the dehydration of aminoethanol . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Hexanoylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of a wide range of products.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for the reduction of aziridines.
Major Products Formed:
Scientific Research Applications
1-Hexanoylaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hexanoylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including drug development, where the compound can act as an alkylating agent, interacting with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine class, with a simpler structure but similar reactivity.
Azetidine: A four-membered nitrogen-containing heterocycle with less ring strain compared to aziridines.
Epoxide: A three-membered oxygen-containing heterocycle with similar ring strain and reactivity.
Uniqueness of 1-Hexanoylaziridine: 1-Hexanoylaziridine is unique due to its specific structure, which combines the reactivity of the aziridine ring with the properties of the hexanoyl group. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Properties
CAS No. |
45776-10-1 |
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Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(aziridin-1-yl)hexan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-8(10)9-6-7-9/h2-7H2,1H3 |
InChI Key |
KFUCFNVEDNPNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CC1 |
Origin of Product |
United States |
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